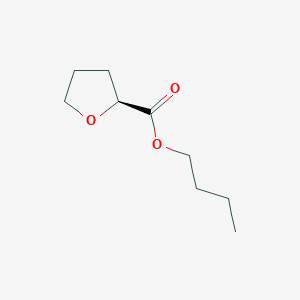

Butyl (2S)-oxolane-2-carboxylate

Description

Properties

IUPAC Name |

butyl (2S)-oxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h8H,2-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISPCZJMPXQANI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@H]1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460815 | |

| Record name | CTK4D6792 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178461-69-3 | |

| Record name | CTK4D6792 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Butyl (S)-tetrahydrofuran-2-carboxylate in Organic Solvents

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Chiral Intermediate.

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the solubility of intermediates is paramount for process optimization, formulation design, and ultimately, the successful translation of a compound from the laboratory to production. This technical guide provides an in-depth exploration of the solubility of Butyl (S)-tetrahydrofuran-2-carboxylate, a chiral building block of significant interest.

This document moves beyond a simple compilation of data, offering a robust theoretical framework, predictive models, and practical experimental protocols to empower researchers in their solvent selection and process development endeavors.

Introduction to Butyl (S)-tetrahydrofuran-2-carboxylate

Butyl (S)-tetrahydrofuran-2-carboxylate is a chiral ester that incorporates the tetrahydrofuran (THF) moiety, a common structural motif in many biologically active compounds. Its specific stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The butyl ester group imparts a degree of lipophilicity, influencing its interaction with a wide range of organic solvents. A comprehensive understanding of its solubility is, therefore, a critical first step in its effective utilization.

The Theoretical Underpinnings of Solubility: A Focus on Hansen Solubility Parameters

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. For a more quantitative and predictive approach, the Hansen Solubility Parameters (HSP) offer a powerful framework. HSP theory posits that the total cohesive energy of a substance can be deconstructed into three components:

-

δD (Dispersion): Arising from atomic forces.

-

δP (Polar): Stemming from intermolecular dipole moments.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Each molecule can be characterized by a unique set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

Predicting Solubility with Hansen Solubility Parameters

The distance (Ra) between the HSP of a solute (in this case, Butyl (S)-tetrahydrofuran-2-carboxylate) and a solvent is a key predictor of solubility. A smaller Ra value indicates a higher affinity and, therefore, greater solubility.

To provide a predictive tool, the Hansen Solubility Parameters for Butyl (S)-tetrahydrofuran-2-carboxylate have been estimated using the group contribution method. This widely accepted technique involves dissecting the molecule into its constituent functional groups and summing their individual contributions to the overall HSP.

Estimated Hansen Solubility Parameters for Butyl (S)-tetrahydrofuran-2-carboxylate:

| Parameter | Value (MPa½) |

| δD | 16.5 |

| δP | 6.0 |

| δH | 7.5 |

Using these estimated parameters, the theoretical solubility in a range of common organic solvents can be predicted.

Predictive Solubility of Butyl (S)-tetrahydrofuran-2-carboxylate in Common Organic Solvents

The following table presents the predicted solubility of Butyl (S)-tetrahydrofuran-2-carboxylate in a variety of organic solvents based on the calculated Hansen Solubility Parameter distance (Ra). Solvents with a smaller Ra are predicted to be better solvents.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Calculated) | Predicted Solubility |

| Excellent Solvents (Ra < 5) | |||||

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.6 | Excellent |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 1.8 | Excellent |

| Acetone | 15.5 | 10.4 | 7.0 | 4.9 | Excellent |

| Good Solvents (5 ≤ Ra < 8) | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.1 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 7.1 | Good |

| Moderate Solvents (8 ≤ Ra < 12) | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 15.9 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.4 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 9.0 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.2 | Moderate |

| Poor Solvents (Ra ≥ 12) | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 11.4 | Poor |

| Water | 15.5 | 16.0 | 42.3 | 36.4 | Poor |

Experimental Verification of Solubility: A Step-by-Step Protocol

While predictive models provide valuable guidance, experimental verification is essential for confirming solubility and determining precise quantitative values. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

Butyl (S)-tetrahydrofuran-2-carboxylate

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or RI) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Butyl (S)-tetrahydrofuran-2-carboxylate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer or agitate them on a vortex mixer for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

After the equilibration period, stop the agitation and allow the excess solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately weigh the filtered sample and then dilute it with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Butyl (S)-tetrahydrofuran-2-carboxylate. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with the utmost attention to safety. While a specific Safety Data Sheet (SDS) for Butyl (S)-tetrahydrofuran-2-carboxylate may not be readily available, the safety precautions for structurally similar compounds, such as other esters and tetrahydrofuran derivatives, should be strictly followed.

General Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[3][4] Do not ingest the compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and oxidizing agents.[4]

Solvent-Specific Hazards

The organic solvents used in solubility studies present their own unique hazards. Always consult the specific SDS for each solvent before use. Many organic solvents are flammable and may be toxic or have other health effects.

Conclusion

This technical guide provides a comprehensive overview of the solubility of Butyl (S)-tetrahydrofuran-2-carboxylate in organic solvents, combining theoretical predictions with a practical experimental framework. The application of Hansen Solubility Parameters offers a powerful tool for initial solvent screening, enabling researchers to make informed decisions and streamline their experimental efforts. By following the detailed protocol for experimental verification, scientists and drug development professionals can obtain accurate and reliable solubility data, which is crucial for the successful advancement of their projects. Adherence to strict safety protocols is non-negotiable throughout all stages of handling and experimentation.

References

-

CAS Common Chemistry. Butyl 2-furancarboxylate. [Link]

-

Solubility of Things. 2-Butyltetrahydrofuran. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chiral Analysis. Solubility Issues? Alternative Sample Solvents for Chiral Analysis. [Link]

-

RCI Labscan Limited. SAFETY DATA SHEET. [Link]

-

MDPI. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. [Link]

-

Cheméo. Chemical Properties of Furan, 2-butyltetrahydro- (CAS 1004-29-1). [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

ResearchGate. Hansen Solubility Parameters — Biological Materials. [Link]

-

The Royal Society of Chemistry. Hansen Solubility Approach Towards Green Solvent Processing. [Link]

-

ChemSynthesis. 2-butoxy-4-butyltetrahydrofuran. [Link]

-

Polymer Handbook. [Link]

-

SOLUBILITY DATA SERIES. [Link]

-

Hansen Solubility Parameters. Designer Solvent Blends. [Link]

-

Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]

-

Cheméo. Chemical Properties of Tetrahydrofuran (CAS 109-99-9). [Link]

-

The Good Scents Company. 2-butyl tetrahydrofuran. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of Chiral Oxolane Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral oxolane carboxylates are a pivotal structural motif in modern drug discovery, imparting critical stereochemical information that dictates pharmacological activity. Understanding the thermodynamic landscape of these molecules is paramount for rational drug design, enabling the optimization of binding affinities and the prediction of enantioselectivity. This guide provides a comprehensive exploration of the thermodynamic properties of chiral oxolane carboxylates, delving into the theoretical underpinnings, experimental methodologies, and computational approaches that are essential for their characterization. By synthesizing fundamental principles with practical, field-proven insights, this document serves as an essential resource for researchers aiming to harness the therapeutic potential of these chiral entities.

The Significance of Chirality and Thermodynamics in Drug Action

The therapeutic efficacy of many drugs is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2][3] This enantioselectivity arises from the specific interactions between the drug molecule and its biological target, which is itself a chiral entity (e.g., proteins, nucleic acids). The subtle differences in the spatial arrangement of atoms between enantiomers lead to distinct binding energies and, consequently, different biological responses.

The binding of a drug to its target is governed by fundamental thermodynamic principles. The Gibbs free energy of binding (ΔG) dictates the spontaneity and strength of this interaction and is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS [4]

-

Enthalpy (ΔH) reflects the change in heat content of the system upon binding and is associated with the formation and breaking of non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.[5][6]

-

Entropy (ΔS) represents the change in the degree of disorder of the system. This includes changes in the conformational freedom of the drug and its target, as well as the release of ordered solvent molecules from their surfaces upon binding.

A thorough understanding of these thermodynamic drivers is crucial for optimizing drug candidates.[7] For chiral oxolane carboxylates, the conformation of the five-membered oxolane (tetrahydrofuran) ring and the orientation of the carboxylate group significantly influence these thermodynamic parameters.[8][9][10]

Conformational Landscape of the Oxolane Ring

The tetrahydrofuran (THF), or oxolane, ring is not planar and exists in a dynamic equilibrium of puckered conformations.[10][11] This pseudorotation involves two primary conformations: the "envelope" (Cs symmetry) and the "twist" (C2 symmetry).[10] The energy differences between these conformers are often small, allowing for rapid interconversion at room temperature.[10]

The introduction of substituents, such as a carboxylate group, and the presence of a chiral center dramatically influence the conformational preferences of the oxolane ring.[12] These preferences, in turn, dictate the overall shape of the molecule and its ability to interact with a biological target. Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface and identifying the most stable conformers.[8]

Experimental Determination of Thermodynamic Properties

Precise experimental measurement of thermodynamic parameters is the cornerstone of understanding the behavior of chiral oxolane carboxylates. Calorimetry stands out as a direct and powerful technique for this purpose.[13][14]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions in solution.[15][16][17] It directly measures the heat released or absorbed during the binding of a ligand (e.g., a chiral oxolane carboxylate) to a macromolecule (e.g., a target protein). A single ITC experiment can simultaneously determine the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry of the interaction (n).[16][18][19] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.[18]

-

Sample Preparation:

-

Dissolve the purified target protein and the chiral oxolane carboxylate enantiomers in an identical, well-buffered solution. Mismatched buffers can lead to significant heats of dilution, obscuring the true binding signal.[18]

-

Degas all solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.[18]

-

Accurately determine the concentrations of both the protein and the ligand. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.[18]

-

-

Instrument Setup:

-

Set the experimental temperature, which is typically the physiological temperature (e.g., 25 °C or 37 °C).

-

Fill the sample cell with the protein solution and the injection syringe with the ligand solution.[18]

-

Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.

-

-

Data Acquisition:

-

Initiate a series of small, sequential injections of the ligand into the sample cell.

-

The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.[16] Each injection produces a heat signal that is integrated over time to yield the enthalpy change for that injection.

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of ligand to protein.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, ΔH, and n.[20]

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for assessing the thermal stability of molecules, particularly macromolecules like proteins.[21][22][23] It measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.[23] The binding of a ligand, such as a chiral oxolane carboxylate, can stabilize or destabilize a protein, resulting in a shift in its melting temperature (Tm).

-

Sample Preparation:

-

Prepare solutions of the protein in the absence and presence of the chiral oxolane carboxylate enantiomers. Ensure all solutions are in the same buffer.

-

The concentration of the protein should be accurately known.

-

-

Instrument Setup:

-

Fill the sample and reference cells with the protein solution (or protein-ligand complex) and buffer, respectively.

-

Program the instrument to scan a defined temperature range at a constant rate (e.g., 1 °C/min).

-

-

Data Acquisition:

-

The instrument records the differential power required to maintain the sample and reference cells at the same temperature as they are heated.

-

A thermogram is generated, plotting the excess heat capacity (Cp) versus temperature.

-

-

Data Analysis:

Computational Approaches to Thermodynamic Characterization

In conjunction with experimental methods, computational chemistry provides invaluable insights into the thermodynamic properties of chiral oxolane carboxylates at the molecular level.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[24][25] It is particularly useful for:

-

Conformational Analysis: Determining the relative energies of different conformers of the oxolane ring and identifying the global minimum energy structure.[26][27]

-

Calculating Thermodynamic Properties: Predicting the enthalpy, entropy, and Gibbs free energy of formation for individual enantiomers.

-

Simulating Spectroscopic Data: Calculating vibrational circular dichroism (VCD) spectra, which can be compared with experimental data to determine the absolute configuration of a chiral molecule.[26][27]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. In the context of chiral oxolane carboxylates, MD simulations can be used to:

-

Study Binding Processes: Simulate the binding of an enantiomer to its target, providing insights into the binding pathway and the key interactions that drive recognition.

-

Calculate Binding Free Energies: Employ methods like free energy perturbation (FEP) or thermodynamic integration (TI) to calculate the relative binding free energies of two enantiomers, offering a theoretical prediction of enantioselectivity.

Data Synthesis and Interpretation

A holistic understanding of the thermodynamic properties of chiral oxolane carboxylates is achieved by integrating experimental and computational data.

Table 1: Thermodynamic Parameters for the Binding of Enantiomers A and B to Target Protein X (Hypothetical Data)

| Enantiomer | Binding Affinity (Ka, M-1) | Gibbs Free Energy (ΔG, kcal/mol) | Enthalpy (ΔH, kcal/mol) | Entropy (-TΔS, kcal/mol) |

| A | 1.5 x 107 | -9.8 | -12.5 | 2.7 |

| B | 2.3 x 105 | -7.3 | -5.1 | -2.2 |

The hypothetical data in Table 1 illustrates how ITC can differentiate the binding thermodynamics of two enantiomers. Enantiomer A exhibits a significantly higher affinity, driven by a large favorable enthalpy change, suggesting strong hydrogen bonding and van der Waals interactions. In contrast, the binding of Enantiomer B is less enthalpically driven and is entropically penalized. This level of detail is critical for structure-activity relationship (SAR) studies.

Visualizing Workflows and Concepts

Diagrams are essential for clarifying complex experimental workflows and theoretical concepts.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Experiment.

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Conclusion: A Thermodynamic-Driven Approach to Drug Design

A comprehensive understanding of the thermodynamic properties of chiral oxolane carboxylates is not merely an academic exercise; it is a critical component of modern, rational drug design. By leveraging the powerful combination of experimental techniques like ITC and DSC with sophisticated computational methods, researchers can dissect the energetic forces that govern molecular recognition and enantioselectivity. This knowledge empowers the design of drug candidates with optimized binding affinities, improved specificity, and ultimately, enhanced therapeutic outcomes. The principles and protocols outlined in this guide provide a robust framework for navigating the complex thermodynamic landscape of these vital chiral building blocks.

References

-

Brugger, C., et al. (2012). Thermodynamic basis of chiral recognition in a DNA aptamer. RSC Publishing. [Link]

-

Rekharsky, M., & Inoue, Y. (2002). Complexation and Chiral Recognition Thermodynamics of 6-Amino-6-deoxy-β-cyclodextrin with Anionic, Cationic, and Neutral Chiral Guests: Counterbalance between van der Waals and Coulombic Interactions. Journal of the American Chemical Society. [Link]

-

Šljivančanin, Ž., et al. (2002). Density Functional Theory Study of Enantiospecific Adsorption at Chiral Surfaces. Journal of the American Chemical Society. [Link]

-

Rekharsky, M., & Inoue, Y. (2002). Chiral Recognition Thermodynamics of β-Cyclodextrin: The Thermodynamic Origin of Enantioselectivity and the Enthalpy−Entropy Compensation Effect. Journal of the American Chemical Society. [Link]

-

Stephens, P. J., et al. (2008). Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism. Theoretical Chemistry Accounts. [Link]

-

Stephens, P. J., et al. (2007). Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism and optical rotation. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

-

Zhang, Y., et al. (2022). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. Crystal Growth & Design. [Link]

-

Tokmachev, M. F., et al. (2020). Possibility of chiral recognition by adsorption on enantiomorphous crystals: the impact of crystal surface polarity. RSC Publishing. [Link]

-

Czerwińska, K., et al. (2021). Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. MDPI. [Link]

-

Shvalb, A., et al. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. [Link]

-

Yang, T., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A. [Link]

-

Basiuk, V. A., & Basiuk, E. V. (2023). Density Functional Theory Calculations on the Interstellar Formation of Biomolecules. arXiv. [Link]

-

Saskoer.ca. (n.d.). 8.4. Stereoselectivity. Introduction to Organic Chemistry. [Link]

-

Chertkov, A. V., et al. (2008). CONFORMATIONAL ANALYSIS OF TETRAHYDROFURAN AND TETRAHYDROTHIOPENE USING 1H NMR SPECTROSCOPY AND ab initio CALCULATIONS. Chemistry of Heterocyclic Compounds. [Link]

-

Yang, T., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. ACS Publications. [Link]

-

Ball, V. (2010). Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry. International Journal of Molecular Sciences. [Link]

-

Silva, W. G. D. P., & van Wijngaarden, J. (2020). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. Chemistry – A European Journal. [Link]

-

Wikipedia. (n.d.). Stereoselectivity. Wikipedia. [Link]

-

Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

-

Li, Z., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

-

ResearchGate. (n.d.). STEREOSELECTIVITY AND REGIOSELECTIVITY IN ORGANIC CHEMISTRY: NOVEL SYSTEMS AND APPLICATIONS. ResearchGate. [Link]

-

Ataman Kimya. (n.d.). OXOLANE. Ataman Kimya. [Link]

-

Kimura, T. (2014). Thermodynamic Studies of Chiral Compounds. Enthalpy and Internal Energy. [Link]

-

AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM. [Link]

-

Davies, S. G., et al. (2005). Kinetic and thermodynamic control in the stereoselective formation of trans- and cis-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones. University of Oxford. [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. [Link]

-

Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

-

Laldinchhana, et al. (2024). Enantioselectivity in Pharmacokinetics: A Mini Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

EAG Laboratories. (2018). Understanding Stereo-Selective Metabolism in Drug Discover and Development. EAG Laboratories. [Link]

-

de Albuquerque, S. N., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. MDPI. [Link]

-

Lewis, E. A., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

-

Bruylants, G., et al. (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. SciSpace. [Link]

-

Syrris. (n.d.). Calorimetry system: principles, types & applications. Syrris. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]

-

ResearchGate. (n.d.). Enthalpy change on mixing a couple of S- and R-enantiomers of some chiral compounds at 298.15 K. ResearchGate. [Link]

-

Chodera, J. D., & Mobley, D. L. (2013). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

-

Drug Discovery Today. (2011). Thermodynamics and kinetics driving quality in drug discovery. ScienceDirect. [Link]

-

ResearchGate. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. ResearchGate. [Link]

-

Syrris. (n.d.). Information on the Reaction Calorimetry application. Syrris. [Link]

-

Chemistry Stack Exchange. (2015). Is there a way to experimentally measure entropy?. Chemistry Stack Exchange. [Link]

-

Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. Doc Brown's Chemistry. [Link]

-

PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

Sources

- 1. Enantioselectivity in Pharmacokinetics: A Mini Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 2. news-medical.net [news-medical.net]

- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods | MDPI [mdpi.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. info.phys.tsinghua.edu.cn [info.phys.tsinghua.edu.cn]

- 9. CONFORMATIONAL ANALYSIS OF TETRAHYDROFURAN AND TETRAHYDROTHIOPENE USING <sup>1</sup>H NMR SPECTROSCOPY AND <i>ab initio</i> CALCULATIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 12. d-nb.info [d-nb.info]

- 13. Chiral analysis - Wikipedia [en.wikipedia.org]

- 14. syrris.com [syrris.com]

- 15. preprints.org [preprints.org]

- 16. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 19. news-medical.net [news-medical.net]

- 20. Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 22. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

- 25. [2310.14488] Density Functional Theory Calculations on the Interstellar Formation of Biomolecules [arxiv.org]

- 26. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 27. semanticscholar.org [semanticscholar.org]

Difference between Butyl (2S)-oxolane-2-carboxylate and (2R) enantiomer

Stereochemical Analysis, Synthesis, and Pharmaceutical Applications

Executive Summary

Butyl oxolane-2-carboxylate (also known as butyl tetrahydro-2-furoate ) is a critical chiral building block in the synthesis of tetrahydrofuran-containing pharmaceuticals. While the achiral (racemic) mixture is often used in early-stage discovery, the specific (2S)-enantiomer has emerged as a high-value intermediate for next-generation antiviral and antihypertensive agents.

This guide delineates the physicochemical and functional differences between the (2S) and (2R) enantiomers, provides validated protocols for their resolution, and analyzes their specific utility in drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The core distinction between the enantiomers lies not in scalar physical properties (boiling point, density) but in their interaction with polarized light and chiral biological environments.

Comparative Data Table

| Property | Butyl (2S)-oxolane-2-carboxylate | Butyl (2R)-oxolane-2-carboxylate | Racemic Mixture (±) |

| CAS Number | Derived from acid CAS 87392-07-2 | Derived from acid CAS 87392-05-0 | 583-33-5 (General) |

| IUPAC Name | Butyl (2S)-tetrahydrofuran-2-carboxylate | Butyl (2R)-tetrahydrofuran-2-carboxylate | Butyl tetrahydrofuran-2-carboxylate |

| Molecular Formula | C₉H₁₆O₃ | C₉H₁₆O₃ | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol | 172.22 g/mol | 172.22 g/mol |

| Boiling Point | ~230–235 °C (760 mmHg) | ~230–235 °C (760 mmHg) | 233 °C (lit.)[1][2][3] |

| Density | 1.052 g/cm³ | 1.052 g/cm³ | 1.055 g/cm³ |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | 0° |

| Key Precursor | (S)-(-)-Tetrahydro-2-furoic acid | (R)-(+)-Tetrahydro-2-furoic acid | 2-Furoic acid (via hydrogenation) |

Critical Note on Nomenclature: The parent acid, (S)-tetrahydro-2-furoic acid, typically exhibits a specific rotation of

(neat). Consequently, the butyl ester retains this levorotatory direction, though the magnitude shifts due to the mass change of the ester group.

Stereochemical & Mechanistic Analysis[8][9]

The oxolane (tetrahydrofuran) ring is not planar; it adopts an "envelope" or "twist" conformation to minimize torsional strain.

-

(2S)-Enantiomer: The carboxylate group at position 2 is oriented to the left when the ring oxygen is positioned at the top and the C2-C5 bond is in the plane. In biological systems, this configuration mimics the stereochemistry of L-proline, making it a "privileged scaffold" for peptidomimetics.

-

(2R)-Enantiomer: The mirror image. While often considered the "distomer" (unwanted enantiomer) in specific drug targets, it is essential for structure-activity relationship (SAR) studies to verify stereospecific binding.

Mechanism of Chiral Recognition

In enzymatic pockets (e.g., lipases used for resolution), the (2S) and (2R) enantiomers display different binding affinities. The "Fast-Reacting" enantiomer typically aligns its medium-sized substituent (the ring methylene) and large substituent (the ester group) into the enzyme's specificity pockets more effectively.

Synthesis & Resolution Strategies

Obtaining high enantiomeric excess (ee > 99%) is achieved via two primary routes: Classical Diastereomeric Resolution (for the acid) or Enzymatic Kinetic Resolution (for the ester).

Strategy A: Classical Resolution (The "Gold Standard")

This method resolves the parent acid before esterification. It is robust for multi-kilogram scale-up.

Workflow:

-

Racemic Synthesis: Hydrogenation of 2-furoic acid using Pd/C or Ni catalysts.

-

Salt Formation: Reaction of (±)-tetrahydro-2-furoic acid with a chiral amine, typically (S)-(-)-1-Phenylethylamine .

-

Fractional Crystallization: The (S,S)-salt is less soluble and crystallizes out, leaving the (R,S)-salt in the mother liquor.

-

Acidification & Esterification: The purified salt is treated with HCl to release the (S)-acid, which is then esterified with butanol.

Strategy B: Enzymatic Kinetic Resolution (The "Green" Route)

This method resolves the racemic butyl ester directly using a lipase.

Enzyme: Candida antarctica Lipase B (CALB) or Pig Liver Esterase (PLE). Reaction: Enantioselective Hydrolysis.[4]

Caption: Kinetic resolution workflow where CALB preferentially hydrolyzes the (S)-ester (typical preference for alpha-chiral esters), yielding (S)-acid and leaving (R)-ester intact.

Pharmaceutical Applications

The (2S)-tetrahydrofuroyl moiety is a key pharmacophore in several therapeutic classes.

-

Alfuzosin (Uroxatral):

-

Use: Treatment of Benign Prostatic Hyperplasia (BPH).

-

Stereochemistry: Marketed as a racemate.[4] However, the synthesis involves the tetrahydro-2-furoic acid intermediate. Research indicates that the enantiomers have different pharmacokinetic profiles, driving demand for chiral synthesis in next-generation analogs.

-

-

Faropenem:

-

Use: Oral penem antibiotic.

-

Stereochemistry: Contains a chiral tetrahydrofuran ring fused to the beta-lactam core. The specific stereochemistry at the ring junction is critical for antibacterial activity and stability against beta-lactamases.

-

-

Peptidomimetics (HIV/HCV Inhibitors):

-

The (2S)-oxolane ring serves as a proline isostere, constraining the peptide backbone in protease inhibitors. The (2R) isomer often fails to fit the enzyme active site, rendering it inactive.

-

Experimental Protocols

Protocol 1: Chemical Resolution of (S)-Tetrahydro-2-furoic Acid

Use this protocol to generate the pure acid precursor for the butyl ester.

-

Dissolution: Dissolve 116 g (1.0 mol) of racemic tetrahydro-2-furoic acid in 1.2 L of monochlorobenzene.

-

Amine Addition: Add 121 g (1.0 mol) of (S)-(-)-1-phenylethylamine dropwise over 2 hours while stirring.

-

Crystallization: Heat the mixture to 65°C to ensure complete dissolution, then cool slowly to room temperature. The diastereomeric salt [(S)-Acid + (S)-Amine] will crystallize.

-

Filtration: Filter the crystals and wash with cold solvent.

-

Liberation: Suspend the salt in water and acidify with 5% HCl to pH 1. Extract the free (S)-acid with ethyl acetate.

-

Esterification: Reflux the isolated (S)-acid with n-butanol (3 equivalents) and a catalytic amount of sulfuric acid. Remove water via a Dean-Stark trap.

-

Yield: Expect ~30-35% overall yield of the (S)-enantiomer (theoretical max 50%).

Protocol 2: Analytical Chiral GC Method

Use this method to determine Enantiomeric Excess (ee).

-

Column: Cyclodextrin-based capillary column (e.g., CP-Chirasil-DEX CB or equivalent), 25 m × 0.25 mm.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Initial: 80°C (hold 2 min).

-

Ramp: 2°C/min to 130°C.

-

Hold: 5 min.

-

-

Detection: FID at 250°C.

-

Elution Order: Typically, the (S)-enantiomer elutes after the (R)-enantiomer on beta-cyclodextrin phases, but this must be confirmed with a standard.

References

-

Properties of Tetrahydro-2-furoic Acid Derivatives

- Source: Google Patents. (1990). Optically active diastereomer salts of tetrahydro-2-furoic acid (EP0382506B1).

-

Alfuzosin and Chiral Tetrahydrofuran Derivatives

- Source: New Drug Approvals. (2018). Alfuzosin Hydrochloride.

-

URL:[Link]

-

Enzymatic Kinetic Resolution (General Mechanisms)

-

Butyl 2-furoate Physical Data

Sources

- 1. Butyl 2-furoate | C9H12O3 | CID 11409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 583-33-5 CAS MSDS (Butyl2-furoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Furan, 2-butyltetrahydro- [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Butyltetrahydrofuran | C8H16O | CID 13861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0382506B1 - Optically active diastereomer salts of tetrahydro-2-furoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic acylation in the resolution of methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates in organic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Literature review on (S)-oxolane-2-carboxylic acid derivatives

An In-Depth Technical Guide to (S)-Oxolane-2-Carboxylic Acid Derivatives in Drug Discovery

Introduction: The Versatility of a Chiral Scaffold

(S)-oxolane-2-carboxylic acid, more commonly known as L-pyroglutamic acid, is a naturally occurring amino acid derivative that has emerged as a privileged chiral building block in asymmetric synthesis.[1][2] Formed from the intramolecular cyclization of L-glutamic acid, this five-membered lactam is a readily available and inexpensive starting material.[1][3] Its rigid cyclic structure and multiple functional groups—a carboxylic acid, a lactam, and a chiral center—provide a versatile platform for the synthesis of a wide array of complex and biologically active molecules.[1][4] This guide provides a comprehensive overview of the synthesis of (S)-oxolane-2-carboxylic acid derivatives and their applications in modern drug discovery, with a focus on their development as anticoagulants, neuroprotective agents, and antifungal compounds.

Synthetic Strategies: Derivatization of the Pyroglutamic Acid Core

The synthetic utility of (S)-oxolane-2-carboxylic acid lies in the differential reactivity of its functional groups. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, while the lactam nitrogen can be alkylated or acylated. Furthermore, the carbon backbone of the pyrrolidone ring can be functionalized, offering a multitude of possibilities for structural diversification.[4]

A general overview of the derivatization strategies is presented in the workflow below:

Caption: General derivatization pathways for (S)-oxolane-2-carboxylic acid.

Therapeutic Applications of (S)-Oxolane-2-Carboxylic Acid Derivatives

The unique structural features of (S)-oxolane-2-carboxylic acid have been exploited to design and synthesize derivatives with a wide range of therapeutic activities.

Novel Anticoagulants: Factor XIa Inhibitors

Factor XIa (FXIa) is a serine protease that plays a crucial role in the amplification of the coagulation cascade.[5][6] Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a potentially lower risk of bleeding compared to currently available therapies.[7] Several potent and selective FXIa inhibitors based on a pyroglutamic acid scaffold have been developed.[5][8]

The general structure of these inhibitors often features a central pyroglutamic acid core with substituents that interact with the active site of FXIa. The design of these molecules is guided by the desire to achieve high affinity and selectivity for FXIa over other related serine proteases.[8]

| Compound | FXIa IC50 (nM) | Selectivity vs. Thrombin | Selectivity vs. FXa | Reference |

| Compound 32 | 2.4 µM (doubling of aPTT) | >100-fold | >1000-fold | [5][8] |

| Inhibitor 5 | 12 nM | >100-fold | >100-fold | [9] |

| Proline Derivatives | 6 - 4100 nM | - | - | [6] |

Mechanism of Action of Pyroglutamic Acid-Based FXIa Inhibitors

These peptidomimetic inhibitors typically act by binding to the active site of FXIa, preventing it from cleaving its natural substrate, Factor IX.[5][6] The interaction is often characterized by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the inhibitor and the amino acid residues in the active site of the enzyme.

Caption: Binding of a pyroglutamic acid-based inhibitor to the FXIa active site.

Neuroprotective and Anticonvulsant Agents

Derivatives of (S)-oxolane-2-carboxylic acid have shown significant promise as neuroprotective and anticonvulsant agents.[10] Glutamate-induced excitotoxicity is a key mechanism in a variety of neurological disorders, and compounds that can modulate glutamatergic neurotransmission are of great therapeutic interest.[11] L-pyroglutamic acid and its derivatives have been shown to protect against glutamate-induced seizures in animal models, with a potency comparable to the established antiepileptic drug valproic acid.[10]

Interestingly, the neuroprotective effects of pyroglutamic acid appear to be mediated by a non-NMDA receptor mechanism, suggesting a novel mode of action.[10][11] This is significant as many existing neuroprotective agents target NMDA receptors and can be associated with undesirable side effects.

| Compound | Neuroprotective Effect | Putative Mechanism | Reference |

| L-Pyroglutamic Acid | Protection against glutamate-induced seizures | Non-NMDA receptor antagonist | [10][11] |

| Pyroglutamate Amides | Reduction of neurotoxicity and apoptosis | Anti-apoptotic, anti-oxidative | [12] |

| Compound 6 | Anticonvulsant activity (MES test) | Not specified | [13] |

Neuroprotective Mechanism of Pyroglutamic Acid Derivatives

The proposed mechanism of neuroprotection involves the antagonism of non-NMDA glutamate receptors, which in turn reduces the influx of calcium ions and the production of nitric oxide, key mediators of excitotoxicity.[11] Some amide derivatives have also been shown to exert anti-apoptotic and anti-oxidative effects.[12]

Caption: Proposed neuroprotective mechanism of pyroglutamic acid derivatives.

Antifungal and Anti-inflammatory Agents

Recent studies have highlighted the potential of (S)-oxolane-2-carboxylic acid derivatives as antifungal and anti-inflammatory agents.[14][15][16] L-pyroglutamic acid itself has demonstrated significant antifungal activity against various plant pathogens.[14][15] Esterification of the carboxylic acid moiety has been shown to be a viable strategy for enhancing this activity.[14][15]

Structure-activity relationship (SAR) studies have revealed that the nature of the ester group plays a crucial role in determining the antifungal potency.[15] For example, derivatives with electron-withdrawing groups on an aromatic ring in the ester portion tend to exhibit enhanced activity.[15]

| Compound | Antifungal Activity (EC50, µg/mL) | Target Organism | Reference |

| L-Pyroglutamic Acid | 9.48 | P. infestans | [14][15] |

| L-Pyroglutamic Acid | 10.82 | P. cubensis | [14][15] |

| Ester Derivative 2d | 1.44 | P. infestans | [16] |

| Ester Derivative 2j | 1.21 | P. infestans | [16] |

In addition to their antifungal properties, certain pyroglutamic acid derivatives have also displayed anti-inflammatory activity by inhibiting the production of nitric oxide in microglial cells.[16]

Detailed Experimental Protocols

The following are representative, detailed protocols for the synthesis of key (S)-oxolane-2-carboxylic acid derivatives, based on published literature.

Protocol 1: Synthesis of an N-Substituted Pyroglutamic Acid Amide

This protocol is adapted from the synthesis of 3-aroyl pyroglutamic acid amides.[17]

Step 1: Activation of the Carboxylic Acid

-

Dissolve the starting carboxylic acid (1.0 equivalent) in dry dimethylformamide (DMF).

-

Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

Step 2: Amide Bond Formation

-

To the activated carboxylic acid solution, add the desired amine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 45 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Quench the reaction by adding a 1 M solution of KHSO4.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO4.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Peptidomimetic Factor XIa Inhibitor Intermediate

This protocol is a general representation based on the synthesis of peptidomimetic FXIa inhibitors.[8]

Step 1: Coupling Reaction

-

Dissolve the carboxylic acid intermediate (1.0 equivalent), HOBt (1.1 equivalents), and the amine component (1.0 equivalent) in tetrahydrofuran (THF).

-

Add diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

Step 2: Work-up and Purification

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel.

Step 3: Deprotection

-

Dissolve the protected intermediate in a solution of trifluoroacetic acid (TFA), water, and a scavenger (e.g., thioanisole).

-

Stir the reaction at room temperature for the required duration.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the final compound by preparative HPLC.

Conclusion and Future Perspectives

(S)-oxolane-2-carboxylic acid has proven to be a remarkably versatile and valuable chiral starting material in the field of drug discovery. Its derivatives have demonstrated significant potential as anticoagulants, neuroprotective agents, and antifungal compounds. The continued exploration of new synthetic methodologies for the derivatization of the pyroglutamic acid core, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The development of pyroglutamic acid-based drugs represents a compelling example of how natural product-inspired synthesis can drive innovation in modern medicine.

References

-

Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC. Available from: [Link]

-

Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - Frontiers. Available from: [Link]

-

Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed. Available from: [Link]

-

Asymmetric synthesis of pyroglutamic acids via Ni(II) complex methodology - ResearchGate. Available from: [Link]

-

Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect Against Neurotoxicity Induced Cell Death in Alzheimer's Disease - CUNY Academic Works. Available from: [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF - ResearchGate. Available from: [Link]

-

Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons - OAE Publishing Inc. Available from: [Link]

-

(L)-pyroglutamic acid as a chiral starting material for asymmetric synthesis. Available from: [Link]

-

Effects of Pyroglutamyl Peptides on Depression, Anxiety and Analgesia in Mice - International Journal of Medical Research and Health Sciences. Available from: [Link]

-

Resistance-Related l-Pyroglutamic Acid Affects the Biosynthesis of Trichothecenes and Phenylpropanoids by F. graminearum Sensu Stricto - MDPI. Available from: [Link]

-

Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants - PubMed. Available from: [Link]

-

Neurochemical effects of L-pyroglutamic acid - PubMed. Available from: [Link]

-

L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed. Available from: [Link]

-

PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY Azzurra Stefanucci, Ettore Novellino, Roberto Costante, and Ad - LOCKSS. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Peptidomimetic Inhibitors of Factor XIa as Novel Anticoagulants - ResearchGate. Available from: [Link]

-

Factor XIa inhibitors: A review of patent literature - PMC. Available from: [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Bentham Science. Available from: [Link]

-

Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed. Available from: [Link]

-

Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. Available from: [Link]

-

Drug–Drug Interactions of FXI Inhibitors: Clinical Relevance - PMC. Available from: [Link]

-

White biotechnology for green chemistry: fermentative 2-oxocarboxylic acids as novel building blocks for subsequent chemical syntheses - PubMed. Available from: [Link]

-

Synthesis and anticonvulsant activity of novel purine derivatives - PubMed. Available from: [Link]

-

Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC. Available from: [Link]

- CN102558015B - Preparation method for L-pyroglutamic acid - Google Patents.

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. Available from: [Link]

-

Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC - PubMed Central. Available from: [Link]

-

Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides - MDPI. Available from: [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC. Available from: [Link]

-

Pyroglutamic acid as a natural platform towards new antimicrobial agents - ResearchGate. Available from: [Link]

-

(S)-Thiirancarboxylic acid as a reactive building block for a new class of cysteine protease inhibitors - PubMed. Available from: [Link]

-

Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed. Available from: [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. Available from: [Link]

-

Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. CN102558015B - Preparation method for L-pyroglutamic acid - Google Patents [patents.google.com]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. "Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect A" by Nourelhouda Joutey Elamrani [academicworks.cuny.edu]

- 13. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]

- 14. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]

- 16. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Sourcing and Quality Control of High-Purity Butyl (2S)-oxolane-2-carboxylate for Pharmaceutical Research

Abstract

Butyl (2S)-oxolane-2-carboxylate, also known as Butyl (S)-tetrahydrofuran-2-carboxylate (CAS No. 220935-32-0), is a valuable chiral building block in modern medicinal chemistry. Its defined stereochemistry and versatile functional groups—an ester and a cyclic ether (oxolane)—make it a key intermediate for synthesizing complex molecular targets with high stereochemical fidelity. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on its commercial availability, supplier qualification, essential quality control methodologies, and safe handling. We will explore plausible synthetic and purification strategies that underpin the production of high-purity material, detail step-by-step analytical protocols for verifying chemical and enantiomeric purity, and present a landscape of commercial suppliers.

Introduction: The Strategic Value of Butyl (2S)-oxolane-2-carboxylate

The pursuit of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. The differential pharmacological, pharmacokinetic, and toxicological profiles of enantiomers necessitate precise control over stereochemistry during synthesis.[1] Chiral building blocks, or synthons, are fundamental to achieving this control. Butyl (2S)-oxolane-2-carboxylate serves as such a synthon, offering a pre-defined stereocenter derived from the natural chiral pool.

Chemical Identity:

-

IUPAC Name: butyl (2S)-oxolane-2-carboxylate

-

CAS Number: 220935-32-0

-

Molecular Formula: C₉H₁₆O₃

-

Molecular Weight: 172.22 g/mol

-

Structure:

The oxolane (tetrahydrofuran) ring is a prevalent motif in numerous biologically active compounds and approved drugs, often serving as a stable, polar replacement for more metabolically labile groups.[2] The butyl ester provides a lipophilic handle that can be readily hydrolyzed or transformed, making this molecule a versatile starting point for multi-step synthetic campaigns.

Synthesis and Purification of High-Purity Material

While many suppliers offer this compound, understanding its synthesis and purification is critical for anticipating potential impurities and establishing robust quality control. High purity in this context refers not only to the absence of chemical contaminants but, more importantly, to high enantiomeric excess (e.e.).

Plausible Synthetic Pathway

A common and efficient route to this compound involves the esterification of (S)-oxolane-2-carboxylic acid with n-butanol. The chiral starting material is often derived from L-glutamic acid, a readily available and inexpensive chiral precursor.

The key transformation is the Fischer-Speier esterification. This acid-catalyzed reaction is an equilibrium process. To drive the reaction to completion, either water must be removed (e.g., via a Dean-Stark apparatus) or an excess of the alcohol (n-butanol) can be used.

Causality Behind Experimental Choices:

-

Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by n-butanol.

-

Excess n-Butanol: Using n-butanol as both a reactant and a solvent shifts the equilibrium towards the product side, maximizing the yield of the desired ester according to Le Châtelier's principle.

Purification Strategies for High-Purity Grades

Achieving greater than 98% chemical and enantiomeric purity requires a multi-step purification workflow.[3][4]

-

Aqueous Workup: After the reaction, the mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a water-immiscible organic solvent. This step removes the acid catalyst and any water-soluble byproducts.

-

Vacuum Distillation: As a liquid with a moderate boiling point, Butyl (2S)-oxolane-2-carboxylate is well-suited for purification by vacuum distillation.[4] This technique effectively removes non-volatile starting materials and high-boiling impurities.

-

Chromatographic Polishing: For the highest purity grades required in pharmaceutical development, flash column chromatography on silica gel can be employed to remove closely related impurities that co-distill.[3]

Caption: High-level workflow for the synthesis and purification of Butyl (2S)-oxolane-2-carboxylate.

Commercial Availability and Supplier Landscape

Sourcing high-purity chiral building blocks requires careful supplier evaluation. Consistency in quality, comprehensive analytical data, and reliable supply chains are paramount.[5]

Supplier Comparison

The following table summarizes publicly available information from select chemical suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and specifications.

| Supplier | Product Number (Example) | Stated Purity | Analytical Data Provided | Notes |

| BLD Pharm | 1342514-34-4 | Not specified | NMR, HPLC, LC-MS, UPLC available on request.[6] | Offers various quantities for research purposes. |

| AChemBlock | W158005 (related structure) | 97% (for a similar compound)[7] | Purity by GC/HPLC. | Specializes in building blocks for drug discovery. |

| BOC Sciences | 1004-29-1 (related structure) | >95% (for a similar compound) | Not specified | Focus on research chemicals and custom synthesis.[8] |

| Aladdin Scientific | Not specified | >97% (for a similar compound)[9] | Not specified | Intended for research laboratories and industrial use only.[9] |

Note: This table is illustrative and not exhaustive. Purity and available data can vary by batch and supplier. "Related structure" indicates data for a structurally similar, but not identical, compound.

Key Considerations for Procurement

-

Request a Certificate of Analysis (CoA): The CoA is a non-negotiable document. It should provide the lot number, measured purity (by area % in GC or HPLC), and confirmation of identity (e.g., by NMR).

-

Verify Enantiomeric Purity: For a chiral molecule, the CoA must include data on enantiomeric excess (e.e.) or enantiomeric purity, typically determined by chiral HPLC or chiral GC. A purity value of "98%" is ambiguous if it doesn't specify whether it's chemical or enantiomeric purity.

-

Supplier Audits: For later-stage drug development (pre-clinical and beyond), a supplier's quality management system (e.g., ISO 9001 certification) becomes critical.[5]

Quality Control and Analytical Methodologies

Verifying the quality of a purchased lot or a newly synthesized batch is a critical step. The following protocols are robust, self-validating systems for confirming the identity, chemical purity, and enantiomeric purity of Butyl (2S)-oxolane-2-carboxylate.

Protocol 1: Chemical Purity by Gas Chromatography (GC-FID)

Rationale: Gas chromatography is an ideal technique for assessing the purity of volatile, thermally stable compounds like this ester. A Flame Ionization Detector (FID) provides excellent sensitivity and a linear response for organic molecules.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the compound in a volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrument & Column: Use a standard GC system equipped with an FID. A common column choice is a non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks. The result is expressed as an area percentage.

Protocol 2: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: Chiral chromatography is the gold standard for separating and quantifying enantiomers.[1][][11] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Instrument & Column: Use an HPLC system with a UV detector (set to ~210 nm, as the ester carbonyl has a weak chromophore). A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is an excellent starting point.

-

Mobile Phase (Isocratic): A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a typical mobile phase for normal-phase chiral separations. The ratio may require optimization to achieve baseline separation.

-

HPLC Conditions (Typical):

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

-

Data Analysis: The (2S)-enantiomer and any contaminating (2R)-enantiomer will appear as separate peaks. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Sources

- 1. Chiral analysis - Wikipedia [en.wikipedia.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. csub.edu [csub.edu]

- 5. univarsolutions.com [univarsolutions.com]

- 6. 1342514-34-4|tert-Butyl oxolane-2-carboxylate|BLD Pharm [bldpharm.com]

- 7. tert-Butyl oxirane-2-carboxylate 97% | CAS: 92223-80-8 | AChemBlock [achemblock.com]

- 8. 2-butyl tetrahydrofuran, 1004-29-1 [thegoodscentscompany.com]

- 9. calpaclab.com [calpaclab.com]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of Butyl (2S)-oxolane-2-carboxylate in Chiral Synthesis

Abstract

Butyl (2S)-oxolane-2-carboxylate, a derivative of γ-butyrolactone, stands as a pivotal chiral intermediate in modern organic synthesis. Sourced from the abundant and inexpensive chiral pool starting material, L-glutamic acid, it provides a stereochemically defined scaffold for the construction of complex molecular architectures.[1][2][3] This guide delineates the synthesis of this versatile building block and explores its application in the development of high-value compounds, particularly within the pharmaceutical landscape. We provide detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and present a framework for its strategic deployment in drug discovery programs.

Introduction: The Value Proposition of a Chiral Pool Intermediate

The principle of "chiral pool" synthesis is a cornerstone of efficient asymmetric synthesis, leveraging naturally occurring enantiopure compounds like amino acids, sugars, and terpenes as starting materials.[1][2] This strategy circumvents the need for often complex and costly asymmetric induction or resolution steps by embedding chirality into the synthetic target from the outset.[3][4]

Butyl (2S)-oxolane-2-carboxylate, also known as (S)-tetrahydrofuran-2-carboxylic acid butyl ester, is a prime exemplar of this approach. Its synthesis begins with L-glutamic acid, a readily available amino acid, establishing the (S)-stereocenter at the C2 position of the oxolane ring. The oxolane (tetrahydrofuran) ring is a privileged structure in medicinal chemistry, often incorporated to enhance metabolic stability, improve solubility, and modulate biological activity.[5][6] This document serves as a practical guide for researchers harnessing this intermediate for the synthesis of novel chemical entities.

Synthesis Protocol: From L-Glutamic Acid to Butyl (2S)-oxolane-2-carboxylate

This synthesis is a well-established, multi-step sequence that reliably converts L-glutamic acid into the target chiral intermediate. The entire workflow is designed to preserve the initial stereochemistry.

Workflow Overview

The transformation involves three key stages:

-

Diazotization and Intramolecular Cyclization: Conversion of the primary amine of L-glutamic acid into a dinitrogen leaving group, followed by intramolecular nucleophilic attack by the γ-carboxylic acid to form a lactone.

-

Selective Reduction: Reduction of the α-carboxylic acid of the resulting lactone to a primary alcohol.

-

Fischer Esterification: Conversion of the intermediate carboxylic acid (which exists in equilibrium with the hydroxy ester) to the final butyl ester under acidic conditions.

Figure 1: Three-stage synthetic workflow from L-Glutamic Acid.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Formula | M.W. | CAS No. | Notes |

| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | 56-86-0 | Enantiopure starting material |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Diazotizing agent |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst and acid source |

| Borane-THF complex | BH₃·THF | - | 14044-65-6 | Reducing agent (1M solution) |

| n-Butanol | C₄H₁₀O | 74.12 | 71-36-3 | Reagent and solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization |

| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Step 1: Synthesis of (S)-2-Oxo-tetrahydrofuran-5-carboxylic acid

-

Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add L-glutamic acid (73.5 g, 0.5 mol) and water (250 mL). Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Acidification: Slowly add concentrated sulfuric acid (49 g, 0.5 mol) while maintaining the temperature below 10 °C.

-

Diazotization: Prepare a solution of sodium nitrite (41.4 g, 0.6 mol) in water (100 mL). Add this solution dropwise to the cooled slurry over 2-3 hours, ensuring the temperature does not exceed 5 °C. Vigorous gas evolution (N₂) will be observed.

-

Expert Insight: Maintaining a low temperature is critical to prevent side reactions and decomposition of the diazonium intermediate. The slow addition of NaNO₂ controls the rate of nitrogen evolution.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 3 hours, then let it slowly warm to room temperature and stir overnight.

-

Work-up: The resulting clear, yellowish solution containing the intermediate lactone-acid is typically used directly in the next step without isolation.

Step 2: Synthesis of (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one

-

Setup: Cool the solution from Step 1 back to 0-5 °C.

-

Reduction: Slowly add Borane-THF complex (1 M solution, 1.0 L, 1.0 mol) via a dropping funnel over 3-4 hours. Keep the temperature below 10 °C.

-

Expert Insight: Borane is a selective reducing agent that will reduce the carboxylic acid in the presence of the lactone (ester) functionality.

-

-

Quenching: After stirring for 2 hours at room temperature, carefully quench the reaction by the slow addition of methanol (100 mL) at 0 °C to destroy excess borane.

-

Isolation: Concentrate the solution under reduced pressure to remove most of the THF and methanol. The resulting aqueous residue is then continuously extracted with ethyl acetate for 24 hours.

-

Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude hydroxy-lactone as a viscous oil, which can be purified by vacuum distillation.

Step 3: Synthesis of Butyl (2S)-oxolane-2-carboxylate

-

Setup: Combine the crude (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one (approx. 0.45 mol) with n-butanol (500 mL) in a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Catalysis: Add 3-5 drops of concentrated sulfuric acid.

-

Esterification: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Reflux for 8-12 hours or until no more water is collected.

-

Expert Insight: The lactone from the previous step opens under the acidic, alcoholic conditions to form a hydroxy ester, which then cyclizes via intramolecular Williamson ether synthesis to form the tetrahydrofuran ring. The esterification of the carboxylic acid occurs concurrently.

-

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (1 x 150 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess n-butanol under reduced pressure. The resulting crude product is purified by vacuum distillation to afford Butyl (2S)-oxolane-2-carboxylate as a clear, colorless liquid.

Expected Yield & Characterization:

-

Overall Yield: 45-55% from L-glutamic acid.

-

Boiling Point: ~95-98 °C at 10 mmHg.

-

Optical Rotation: [α]D20 is expected to be negative.

-

¹H NMR & ¹³C NMR: Confirm structure and purity.

Application Protocol: Diastereoselective α-Alkylation

The C2 stereocenter of Butyl (2S)-oxolane-2-carboxylate can direct the stereochemistry of reactions at adjacent positions. A common transformation is the diastereoselective alkylation at the C3 position, which generates a new stereocenter.

Workflow for α-Alkylation

Figure 2: Diastereoselective α-alkylation workflow.

Detailed Experimental Protocol

Objective: To synthesize Butyl (2S, 3R)-3-benzyl-oxolane-2-carboxylate.

-

Setup: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of diisopropylamine (1.54 mL, 11 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C (acetone/dry ice bath).

-

Base Preparation: Add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: Add a solution of Butyl (2S)-oxolane-2-carboxylate (1.72 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour.

-

Trustworthiness Check: The formation of the bright yellow enolate solution is a visual indicator of successful deprotonation.

-

-

Alkylation: Add benzyl bromide (1.31 mL, 11 mmol) dropwise. Stir the reaction at -78 °C for 4 hours.

-

Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

-

Work-up: Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-